2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide, commonly known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have various effects on the central nervous system (CNS). DMXB-A is a synthetic compound that was first synthesized in 1996 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
DMXB-A acts as a selective agonist of the α7 subtype of 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamides, which are primarily expressed in the CNS. Activation of α7 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamides has been shown to have various effects on neurotransmitter release, including the release of acetylcholine, dopamine, and glutamate. DMXB-A has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and physiological effects:
DMXB-A has been shown to have various effects on the CNS, including improving cognitive function, reducing inflammation, and providing neuroprotection. It has also been shown to have analgesic effects and to modulate the immune response. DMXB-A has been shown to have a favorable safety profile and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMXB-A is its selectivity for the α7 subtype of 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamides, which allows for more specific targeting of this receptor subtype. However, one limitation of DMXB-A is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are numerous potential future directions for research on DMXB-A. One area of interest is the development of more potent and selective α7 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide agonists. Another area of interest is the investigation of the potential therapeutic applications of DMXB-A in various neurological disorders, including Alzheimer's disease, traumatic brain injury, and chronic pain. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of DMXB-A.
Aplicaciones Científicas De Investigación
DMXB-A has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. DMXB-A has also been shown to have analgesic effects and to reduce inflammation in animal models of chronic pain.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-14(16(19)17-15-9-12(4)21-18-15)20-13-7-6-10(2)11(3)8-13/h6-9,14H,5H2,1-4H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMDBBJGXIESLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)OC2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.